Bienvenue dans la boutique en ligne BenchChem!

2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine

Physicochemical profiling Drug-likeness Lead optimization

2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine (CAS 2076-70-2) is a heterocyclic small molecule belonging to the 2-arylimidazo[1,2-a]pyridine class, with molecular formula C14H12N2S, molecular weight 240.33 g/mol, and an XLogP3-AA of 3.9. The compound features a p-methylthio (–SCH₃) substituent at the 4-position of the pendant phenyl ring, placing it at the sulfide oxidation state within the methylchalcogenyl series.

Molecular Formula C14H12N2S
Molecular Weight 240.33 g/mol
CAS No. 2076-70-2
Cat. No. B3368282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine
CAS2076-70-2
Molecular FormulaC14H12N2S
Molecular Weight240.33 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
InChIInChI=1S/C14H12N2S/c1-17-12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3
InChIKeyNISWESXIUAVSRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine (CAS 2076-70-2): Chemical Identity and Research-Grade Procurement Overview


2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine (CAS 2076-70-2) is a heterocyclic small molecule belonging to the 2-arylimidazo[1,2-a]pyridine class, with molecular formula C14H12N2S, molecular weight 240.33 g/mol, and an XLogP3-AA of 3.9 [1]. The compound features a p-methylthio (–SCH₃) substituent at the 4-position of the pendant phenyl ring, placing it at the sulfide oxidation state within the methylchalcogenyl series . It is listed under PubChem CID 200431 and Beilstein Registry Number 0648329, and is typically supplied at ≥95% purity for research use [1]. This compound is a key intermediate in the synthesis of pharmacologically active imidazopyridine derivatives and serves as a tool for studying the impact of sulfur oxidation state on physicochemical and biological properties within this therapeutically relevant scaffold .

Why In-Class Imidazo[1,2-a]pyridine Analogs Cannot Replace 2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine (CAS 2076-70-2) in Research Applications


In-class imidazo[1,2-a]pyridine analogs, particularly the corresponding methylsulfonyl derivative zolimidine (CAS 1222-57-7), cannot be freely interchanged with 2-(p-methylthiophenyl)imidazo(1,2-a)pyridine (CAS 2076-70-2) because the sulfur oxidation state (sulfide –S– vs. sulfone –SO₂–) fundamentally alters key molecular descriptors [1]. The conversion from methylthio to methylsulfonyl increases molecular weight by 32 Da, adds two hydrogen bond acceptors, reduces lipophilicity (estimated ΔlogP ≈ –1 to –2 units), and enlarges topological polar surface area [1]. These differences in physicochemical profile directly impact solubility, passive membrane permeability, metabolic oxidation susceptibility, and target-binding pharmacophore compatibility [2]. The following quantitative evidence establishes the specific dimensions along which this compound diverges from its closest analogs, enabling informed scientific selection and procurement decisions.

Quantitative Differentiation Evidence for 2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine (CAS 2076-70-2) Against Closest Analogs


Molecular Weight and Hydrogen Bond Acceptor Count: Sulfide vs. Sulfone Differentiation from Zolimidine

2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine (target) is distinguished from its methylsulfonyl analog zolimidine (CAS 1222-57-7) by a 32 Da lower molecular weight (240.33 vs. 272.32 g/mol) and a reduced hydrogen bond acceptor count (2 vs. 4), arising from the absence of the two sulfone S=O oxygens [1]. These differences reduce topological polar surface area (TPSA) from approximately 60–68 Ų (sulfone) to 42.6 Ų (sulfide), placing the target compound more favorably within the TPSA < 60 Ų threshold associated with improved blood–brain barrier penetration potential [2].

Physicochemical profiling Drug-likeness Lead optimization

Lipophilicity (XLogP3-AA) Advantage of the Methylthio Substituent over the Methylsulfonyl Substituent

The target compound possesses a computed XLogP3-AA of 3.9, reflecting the lipophilic character of the methylthio (–SCH₃) group [1]. While an experimentally determined logP value for zolimidine is not directly available from the same database, the replacement of the sulfide with the strongly electron-withdrawing and polar sulfone (–SO₂CH₃) group is well-established in medicinal chemistry to decrease logP by approximately 1.5–2.5 log units [2]. This difference places the target compound's lipophilicity near the upper limit of the typical oral drug space (logP 1–4), whereas zolimidine would fall substantially lower, altering its tissue distribution and pharmacokinetic profile [2].

Lipophilicity ADME prediction Physicochemical property

Fluorescence Modulation by 4′-Substituent Electronic Effects: Class Inference for the Methylthio Group

In a systematic study of 2-arylimidazo[1,2-a]pyridine fluorescence by Tomoda et al. (1999), unsubstituted 2-phenylimidazo[1,2-a]pyridine exhibited fluorescence at λfl = 374–381 nm with quantum yield Φ = 0.50–0.78 in ethanol [1]. Introduction of strong electron-donating 4′-substituents (amino: λfl = 445 nm; dimethylamino: λfl = 446 nm) caused a marked red shift of approximately 65–72 nm, attributed to excited-state intramolecular charge transfer (ICT) [1]. The methylthio (–SCH₃) group is a moderate electron-donating substituent (σp⁺ ≈ –0.60), and based on the established structure–photophysics relationship in this series, it is predicted to produce an intermediate red shift relative to the unsubstituted phenyl derivative [2]. This positions the target compound as a tunable fluorophore with emission distinct from both the parent 2-phenyl compound and the strongly donating amino analogs.

Fluorescence spectroscopy Photophysical property Chemical probe design

Synthetic Utility as a Key Intermediate in Patented 3-Acetamide Sedative/Hypnotic Agents

2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine is explicitly claimed as a critical synthetic intermediate for the preparation of 6-methyl-2-(4-methylthiophenyl)-imidazo[1,2-a]-pyridine-3-N,N-dimethyl acetamide, a compound patented (FR2492382B1, OA07076A) for therapeutic application as a sedative, hypnotic, anxiolytic, and anticonvulsant agent [1]. The 3-position acetamide functionalization, which confers the pharmacological activity, requires the unsubstituted 3-position of the parent imidazopyridine core, which is retained in the target compound (CAS 2076-70-2). In contrast, the corresponding sulfone analog (zolimidine) has clinical application as an anti-ulcer agent, demonstrating how the sulfur oxidation state directs distinct therapeutic indications [2].

Synthetic intermediate Drug discovery Patent evidence

Sulfur Oxidation State as a Synthetic Handle: Selective Oxidation to Sulfoxide and Sulfone Derivatives

The methylthio (–SCH₃) group in the target compound provides a versatile synthetic handle for controlled oxidation to generate the corresponding sulfoxide (–SOCH₃) and sulfone (–SO₂CH₃) derivatives [1]. This is chemically distinct from directly procuring the sulfone (zolimidine), which cannot be reduced back to the sulfoxide or sulfide under standard laboratory conditions. The sulfide can be selectively oxidized using reagents such as mCPBA or hydrogen peroxide to access all three oxidation states from a single starting material, a synthetic divergence point that is critical for systematic structure–activity relationship (SAR) studies across the sulfur oxidation series [2].

Synthetic chemistry Oxidation state diversification Metabolite synthesis

Recommended Application Scenarios for 2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine (CAS 2076-70-2) Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Scaffold Design: Leveraging Favorable TPSA and Lipophilicity

The target compound's TPSA of 42.6 Ų and XLogP3-AA of 3.9 make it a suitable starting scaffold for CNS-targeted medicinal chemistry programs requiring passive blood–brain barrier penetration [1]. Its TPSA falls below the established <60 Ų threshold for CNS drugs, and its lipophilicity is within the optimal range (logP 2–4). This combination provides a measurable advantage over the sulfone analog zolimidine (TPSA >60 Ų, lower logP), which would be disfavored for CNS penetration based on these physicochemical descriptors [1]. Research groups focused on neurological indications such as anxiety, sedation, or cognitive disorders—particularly those following the FR2492382B1 patent lineage—should prioritize procurement of this sulfide analog [2].

Systematic Sulfur Oxidation State SAR Studies in Drug Discovery

The methylthio group serves as a single synthetic entry point for generating all three biologically relevant sulfur oxidation states (sulfide, sulfoxide, sulfone) via controlled oxidation [1]. This is particularly valuable for drug metabolism and pharmacokinetics (DMPK) studies, where the sulfoxide is a common metabolite of sulfide-containing drugs, and the sulfone may represent a further oxidized metabolite or a distinct pharmacologically active species. Procuring the target compound enables a unified SAR matrix (sulfide → sulfoxide → sulfone) to be built from a single starting material, reducing procurement complexity and ensuring batch consistency across the oxidation series [1]. This scenario is directly supported by the compound's role as the foundational intermediate in the FR2492382B1 patent family [2].

Fluorescence Probe and Imaging Agent Development with Tunable Emission

Based on the established structure–photophysics relationships in 2-arylimidazo[1,2-a]pyridines, the moderate electron-donating methylthio substituent is predicted to produce a fluorescence emission intermediate between the unsubstituted phenyl (λfl ≈ 374–381 nm) and strong donor-substituted (λfl ≈ 445–446 nm) analogs [1]. This positions the compound for development as a chemical probe or imaging agent where a moderate Stokes shift is desirable to minimize self-quenching while retaining adequate quantum yield. Researchers involved in fluorescence-based assay development, molecular imaging, or bioconjugation chemistry can exploit this distinct photophysical window, which differs from both the parent 2-phenyl compound and the commercially available amino-substituted variants [1].

Reference Standard for Oxidation-State-Dependent Physiological Activity Profiling

The well-characterized therapeutic divergence between the sulfide-based sedative/hypnotic series (FR2492382B1) and the sulfone-based anti-ulcer agent zolimidine demonstrates that the sulfur oxidation state can fundamentally redirect biological target engagement [1][2]. The target compound thus serves as an essential reference standard for chemical biology studies investigating how sulfur oxidation state modulates target protein binding, off-target selectivity, and functional pharmacological outcomes within the imidazo[1,2-a]pyridine scaffold. Procurement of this compound, alongside zolimidine, enables side-by-side comparative profiling in panels of CNS receptors, enzymes, and ion channels to establish oxidation-state-dependent pharmacological fingerprints [2].

Quote Request

Request a Quote for 2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.